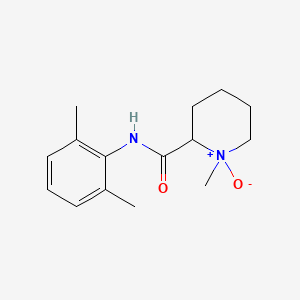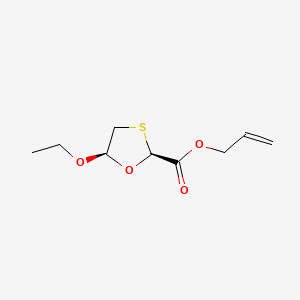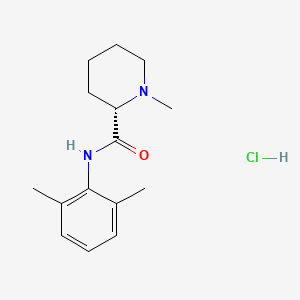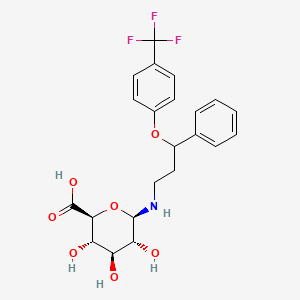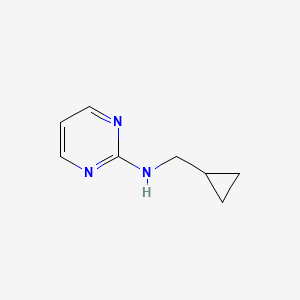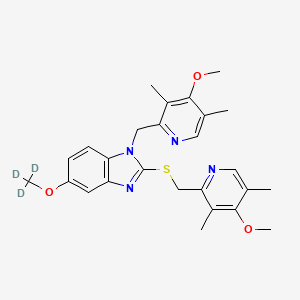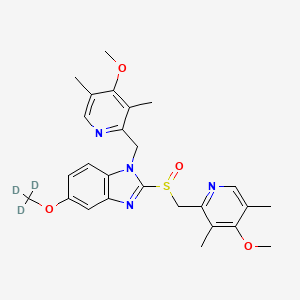
Felodipine 3,5-Dimethyl Ester-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Felodipine 3,5-Dimethyl Ester-d6 is the 13C- and deuterium labeled Felodipine 3,5-dimethyl ester . It is a metabolite of Felodipine , which is a calcium channel blocker . It is used for scientific research and development .
Molecular Structure Analysis
The molecular formula of Felodipine 3,5-Dimethyl Ester-d6 is C17H11D6Cl2NO4 . The molecular weight is 376.26 . The InChI is 1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 .Physical And Chemical Properties Analysis
Felodipine 3,5-Dimethyl Ester-d6 has a molecular weight of 376.26 . It has a boiling point of 459.7±45.0°C at 760 mmHg . The density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
NMR Characterization and Derivative Synthesis
NMR Characterization of Felodipine and Derivatives The characterization of Felodipine and its derivatives, including Felodipine 3,5-Dimethyl Ester-d6, has been explored through nuclear magnetic resonance (NMR). A study by Jung et al. (2001) detailed the complete assignment of 1H and 13C NMR data for Felodipine and its derivatives. This study highlights the unique structural elements of Felodipine, such as the 3‐ethyl and 5‐methyl esters that render the 1,4‐dihydropyridine asymmetric. The research utilized techniques like NOESY and computer‐aided molecular modeling to distinguish intricate groupings like the 2,6‐dimethyl groups, which are otherwise challenging to differentiate in NMR spectra. The findings of this research are pivotal in understanding the molecular structure and interactions of Felodipine and its derivatives, paving the way for further applications in medicinal chemistry and drug development (Jung et al., 2001).
Synthesis of Felodipine Impurities In the realm of pharmaceutical manufacturing and quality control, the synthesis of impurities plays a crucial role. Wu Pi-y (2014) focused on synthesizing impurities in bulk drugs of Felodipine, a step essential for the control of impurity in the production, inspection, and storage of the drug. This study underscores the importance of understanding and controlling impurities in ensuring the quality and safety of pharmaceutical products (Wu Pi-y, 2014).
Felodipine's Role in Scientific Research
Antimicrobial Properties of 1,4-Dihydropyridine Derivatives Felodipine, as a derivative of 1,4-dihydropyridine (DHP), has been studied for its biological properties. A study by Prakash et al. (2011) synthesized new diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which are derivatives of 1,4-DHP, to evaluate their antimicrobial properties. This research highlights the medicinal potential of Felodipine derivatives, emphasizing their importance in the development of new antimicrobial agents (Prakash et al., 2011).
Photodegradation in Microheterogeneous Systems The photochemical behavior of Felodipine has been a subject of study due to its implications in drug stability and effectiveness. Brito et al. (2012) investigated the photodegradation of Felodipine in constrained media such as micelles and liposomes. Understanding the photodegradation process of drugs like Felodipine is crucial for ensuring their stability and efficacy under various storage and usage conditions (Brito et al., 2012).
Physicochemical Characterization of Nanoparticles In the field of nanomedicine, the formulation and characterization of drug-loaded nanoparticles are of paramount importance. Jana et al. (2014) focused on the preparation and physicochemical characterization of Felodipine-loaded poly (D, L-lactic-co-glycolic acid) nanoparticles. This research is instrumental in the development of novel drug delivery systems that aim to enhance the solubility, bioavailability, and therapeutic efficacy of drugs like Felodipine (Jana et al., 2014).
Mecanismo De Acción
Target of Action
Felodipine 3,5-Dimethyl Ester-d6 primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in these cells . This prevention of calcium-dependent myocyte contraction leads to a decrease in vasoconstriction .
Mode of Action
Felodipine 3,5-Dimethyl Ester-d6 interacts with its targets by binding to L-type calcium channels and a number of calcium-binding proteins . It exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels . This interaction results in the relaxation of coronary vascular smooth muscle and coronary vasodilation .
Biochemical Pathways
The biochemical pathways affected by Felodipine 3,5-Dimethyl Ester-d6 are primarily those involving calcium ion transport. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to downstream effects such as the relaxation of coronary vascular smooth muscle and coronary vasodilation .
Pharmacokinetics
The parent compound, felodipine, is known to have an absorption rate of 100%, with an absolute bioavailability of 20% due to the first-pass effect . It is primarily metabolized in the liver by the CYP3A4 enzyme . About 70% of the drug is excreted in the urine as metabolites, and 10% is excreted in the feces .
Result of Action
The molecular and cellular effects of Felodipine 3,5-Dimethyl Ester-d6’s action include the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery, particularly in patients with vasospastic angina .
Action Environment
Factors such as the patient’s age and liver function can affect the pharmacokinetics of the parent compound, felodipine . For instance, Felodipine clearance is reduced by about 60% in patients with hepatic impairment . Additionally, plasma concentrations of Felodipine increase with advancing age .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Felodipine 3,5-Dimethyl Ester-d6 involves the alkylation of 3,5-dimethyl-4-hydroxybenzoic acid with a deuterated alkylating agent followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3,5-dimethyl-4-hydroxybenzoic acid", "Deuterated alkylating agent" ], "Reaction": [ "Step 1: 3,5-dimethyl-4-hydroxybenzoic acid is reacted with a deuterated alkylating agent, such as deuterated methyl iodide, in the presence of a base, such as potassium carbonate, to form the deuterated ester intermediate.", "Step 2: The deuterated ester intermediate is then subjected to a series of chemical reactions, including reduction, oxidation, and cyclization, to form the final product Felodipine 3,5-Dimethyl Ester-d6.", "Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization, to obtain the pure compound." ] } | |
Número CAS |
1794786-23-4 |
Nombre del producto |
Felodipine 3,5-Dimethyl Ester-d6 |
Fórmula molecular |
C17H17Cl2NO4 |
Peso molecular |
376.263 |
Nombre IUPAC |
bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
Clave InChI |
VEACAIASCBTOFS-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Sinónimos |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



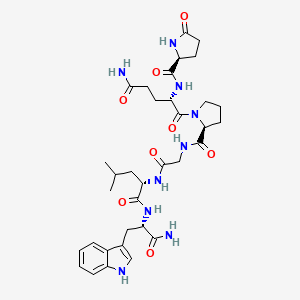
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
